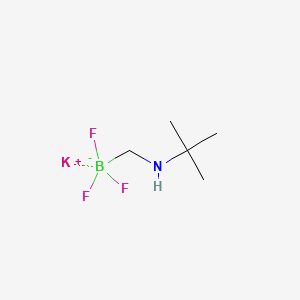
Potassium (t-butylaminomethyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (t-butylaminomethyl)trifluoroborate is a chemical compound used in various scientific and industrial applications . It is often used in laboratory settings .
Synthesis Analysis
Potassium trifluoroborates, including Potassium (t-butylaminomethyl)trifluoroborate, are often synthesized through a nickel-catalyzed Miyaura borylation of aryl and heteroaryl halides and pseudohalides using tetrahydroxydiboron . A simple transition-metal-free borylation reaction of aryl bromides with bis-boronic acid (BBA) provides arylboronic acids at mild temperatures directly without any deprotection steps and purified by conversion to trifluoroborate salts .Chemical Reactions Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
Potassium (t-butylaminomethyl)trifluoroborate and its derivatives are extensively used in organic synthesis, especially in the formation of carbon-carbon bonds, a fundamental step in constructing complex molecular structures. Molander and Petrillo (2006) demonstrated the oxidation of hydroxyl-substituted organotrifluoroborates, including aryl-, alkenyl-, and alkyltrifluoroborates, with the preservation of the trifluoroborate moiety. This process is pivotal in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds, showcasing the compound's role in facilitating complex organic reactions (Molander & Petrillo, 2006).
Innovations in Synthesis Techniques
Innovations in the synthesis of organotrifluoroborates underscore the chemical's importance and versatility in research applications. Molander and Hoag (2003) improved the synthesis of potassium (trifluoromethyl)trifluoroborate, highlighting its potential as a valuable reagent in chemical synthesis due to its high yield and scalability. This advancement opens doors for its extensive use in various chemical reactions and processes (Molander & Hoag, 2003).
Role in Catalysis and Coupling Reactions
Potassium (t-butylaminomethyl)trifluoroborate derivatives are instrumental in catalytic processes and coupling reactions. For instance, Knauber et al. (2011) introduced potassium (trifluoromethyl)trimethoxyborate as a new source of CF(3) nucleophiles in copper-catalyzed trifluoromethylation reactions. This process allows the conversion of aryl iodides into benzotrifluorides, demonstrating the compound's utility in catalytic transformations and its contribution to expanding the toolbox of synthetic chemists (Knauber et al., 2011).
Enabling Complex Molecular Structures
Furthermore, organotrifluoroborates are essential in constructing complex molecular structures. Molander and Rivero (2002) reported the palladium-catalyzed coupling reaction of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates, facilitating the formation of multifaceted molecular frameworks. The stability and reactivity of these compounds make them valuable in synthesizing diverse organic molecules (Molander & Rivero, 2002).
Safety And Hazards
Potassium (trifluoromethyl)trifluoroborate, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Direcciones Futuras
Potassium trifluoroborates, including Potassium (t-butylaminomethyl)trifluoroborate, are emerging as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They are easily prepared, and most are indefinitely stable to air and moisture . This suggests a promising future for these compounds in various scientific and industrial applications.
Propiedades
IUPAC Name |
potassium;(tert-butylamino)methyl-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BF3N.K/c1-5(2,3)10-4-6(7,8)9;/h10H,4H2,1-3H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJYVRSNCKUPKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC(C)(C)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BF3KN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670567 |
Source


|
| Record name | Potassium [(tert-butylamino)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (t-butylaminomethyl)trifluoroborate | |
CAS RN |
1256366-05-8 |
Source


|
| Record name | Potassium [(tert-butylamino)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


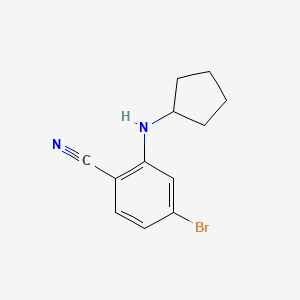
![1-Bromo-2-[(butylsulfanyl)methyl]benzene](/img/structure/B571945.png)
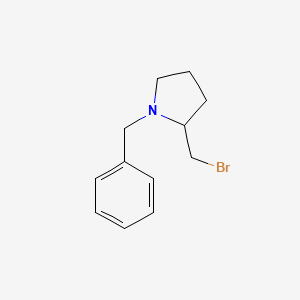
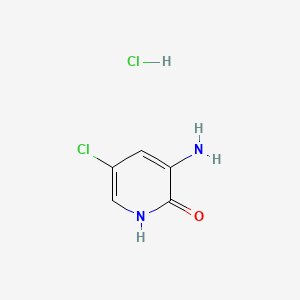
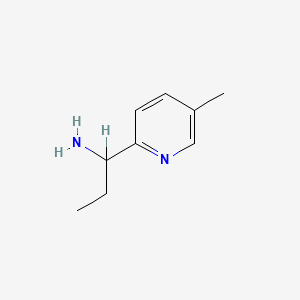

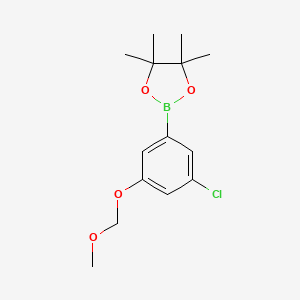
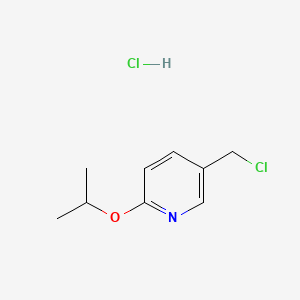
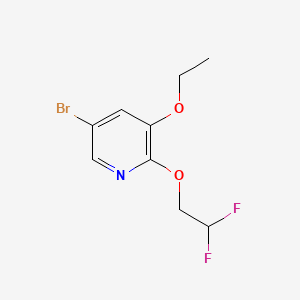
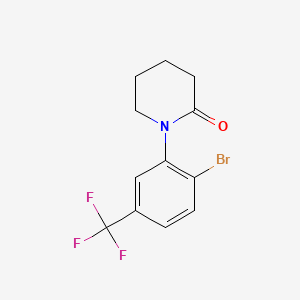
![12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole](/img/structure/B571963.png)
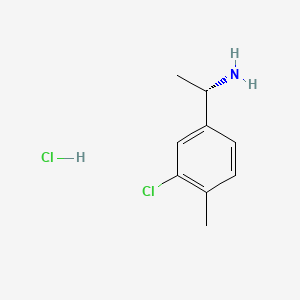
![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane](/img/structure/B571965.png)